molecular formula C21H16N4O2S2 B6524273 N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide CAS No. 393571-59-0

N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B6524273
CAS No.: 393571-59-0
M. Wt: 420.5 g/mol
InChI Key: YOEWTLQSVZNOJQ-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a sulfanyl group linked to a phenylcarbamoylmethyl moiety. The 2-position of the thiadiazole is bonded to a naphthalene-2-carboxamide group.

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S2/c26-18(22-17-8-2-1-3-9-17)13-28-21-25-24-20(29-21)23-19(27)16-11-10-14-6-4-5-7-15(14)12-16/h1-12H,13H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEWTLQSVZNOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural features and synthesis methods of the target compound with analogs:

Compound Name Substituent on Thiadiazole Carboxamide Group Key Structural Differences Synthesis Method Reference
Target Compound : N-(5-{[(Phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide Phenylcarbamoylmethyl sulfanyl Naphthalene-2 Phenylcarbamoyl enhances H-bonding capacity Likely alkylation (inferred)
N-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide 4-Fluorophenyl methyl sulfanyl Naphthalene-2 Fluorine increases electronegativity/lipophilicity Alkylation with KOH/alkyl halides
N-[5-[(4-Methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide 4-Methylphenyl methyl sulfanyl Naphthalene-1 Methyl group adds steric bulk; naphthalene-1 alters stacking Alkylation (similar to above)
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide Methyl sulfanyl Phenyl Simpler structure; lacks extended aromaticity Alkylation with CH₃I
N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives Methylene amino groups Benzamide Flexible methylene linker; benzamide vs. naphthalene Microwave-assisted synthesis

Physicochemical and Structural Properties

  • Crystal Packing : reveals that thiadiazole derivatives adopt planar or butterfly conformations, influencing solubility and crystallinity. The phenylcarbamoyl group in the target compound may introduce additional intermolecular H-bonds, affecting stability .
  • Lipophilicity : Fluorophenyl () and methylphenyl () substituents increase logP values compared to the target compound’s phenylcarbamoyl group, which balances lipophilicity with polar interactions .

Key Research Findings and Gaps

  • Biological Data : While anticancer and pesticidal activities are inferred from analogs, experimental validation for the target compound is needed.
  • Synthetic Optimization : Microwave methods () could reduce reaction times compared to traditional alkylation.
  • Structural Analysis : Single-crystal X-ray data (as in ) would clarify conformational preferences and supramolecular interactions .

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